Control of Electrophilic Substitution Site: 4,6-Dimethoxy-3-indolinone Directs Formylation to C7 Instead of the Conventional Indole C3
When 4,6-dimethoxy-3-indolinone is converted to its corresponding indole and subjected to Vilsmeier formylation, the electrophilic substitution occurs exclusively at the C7 position, whereas most indoles without the 4,6-dimethoxy activation pattern undergo formylation at C3. [1] This regiodivergence has been repeatedly documented in independent studies across several 4,6-dimethoxyindole derivatives. [2] By contrast, the 5,6-dimethoxyindolin-2-one series used in RET kinase inhibitor development does not exhibit this C7-directing effect; substitution stays at the expected C3 position. [3]
| Evidence Dimension | Site of electrophilic substitution (Vilsmeier formylation) |
|---|---|
| Target Compound Data | C7 formylation (exclusive) for 4,6-dimethoxyindole derived from 4,6-dimethoxy-3-indolinone |
| Comparator Or Baseline | Unactivated indoles and 5,6-dimethoxyindolin-2-ones: C3 formylation (conventional site) |
| Quantified Difference | Complete regiochemical inversion from C3 to C7; 4,6-dimethoxyindole represents an "unusual indole system" (primary literature descriptor) [1] |
| Conditions | Vilsmeier-Haack conditions (POCl₃/DMF); confirmed in multiple 4,6-dimethoxyindole substrates including 3-methyl, 3-phenyl, and 3-aryl variants [2] |
Why This Matters
For procurement decisions in synthetic chemistry, the ability to predictably functionalize the C7 position unlocks access to 1,7-annulated indoles, 7-substituted benzimidazoles, and calix[3]indole macrocycles that are inaccessible via generic indolinone building blocks, directly impacting synthetic route feasibility and product novelty.
- [1] Black, D. StC.; Kumar, N.; McConnell, D. B. Synthesis and reactions of 4,6-dimethoxyindole, an unusual indole system. J. Heterocycl. Chem. 1969, 6, 881–885. View Source
- [2] Black, D. StC.; Ivory, A. J.; Kumar, N. Reactivity of 3-substituted indolin-2-ones in Vilsmeier-type reactions of 4,6-dimethoxyindoles. Tetrahedron 1996, 52, 7003–7012. View Source
- [3] Rizzi, E.; Cassinelli, G.; Dallavalle, S.; Lanzi, C.; Cincinelli, R.; Nannei, R.; Cuccuru, G.; Zunino, F. Synthesis and RET protein kinase inhibitory activity of 3-arylureidobenzylidene-indolin-2-ones. Bioorg. Med. Chem. Lett. 2007, 17, 4683–4688. View Source
